![molecular formula C19H38NaO9P B12070127 sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

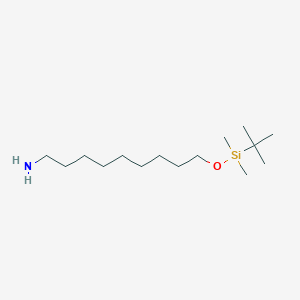

Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula : Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula: C₂₄H₄₈NaO₉P . It consists of a sodium ion (Na⁺) and a lipid-like structure containing hydroxyl groups and fatty acid esters. The compound plays essential roles in various biological processes due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .

Métodos De Preparación

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.

Reaction Conditions::- Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.

- Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).

Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.

Análisis De Reacciones Químicas

Reactions::

- Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.

- Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.

- Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).

- Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.

Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.

Aplicaciones Científicas De Investigación

- Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.

- Signaling Pathways : It participates in intracellular signaling cascades.

- Lipid Metabolism : It plays a role in lipid metabolism and transport.

Mecanismo De Acción

The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.

Comparación Con Compuestos Similares

While sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is unique due to its specific fatty acid composition, similar compounds include other phosphorylated lipids, such as phosphatidylcholine and phosphatidylethanolamine.

Propiedades

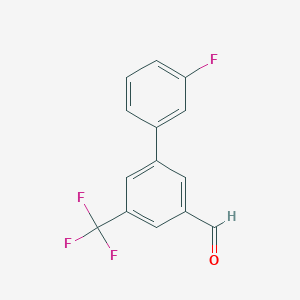

Fórmula molecular |

C19H38NaO9P |

|---|---|

Peso molecular |

464.5 g/mol |

Nombre IUPAC |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1 |

Clave InChI |

QMTXFWSDPFMLQS-MVFUPKDGSA-M |

SMILES isomérico |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |

SMILES canónico |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)